molecular formula C8H12N4O3 B1196249 Caffeine monohydrate CAS No. 5743-12-4

Caffeine monohydrate

Cat. No.: B1196249
CAS No.: 5743-12-4
M. Wt: 212.21 g/mol
InChI Key: LCHGOKZNRDAXEK-UHFFFAOYSA-N
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Description

Caffeine monohydrate is a crystalline form of caffeine, a naturally occurring stimulant found in various plants such as coffee beans, tea leaves, and cacao pods. It is a nitrogenous organic compound belonging to the alkaloid group, known for its stimulating effects on the central nervous system. This compound is commonly used in pharmaceuticals, dietary supplements, and as a food additive due to its ability to enhance alertness and reduce fatigue .

Scientific Research Applications

Caffeine monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Caffeine has a stimulating effect on the central nervous system, heart, blood vessels, and kidneys . It also acts as a mild diuretic . Caffeine’s potent stimulatory action makes it a valuable antidote to respiratory depression induced by drug overdose . Caffeine acts by blocking binding of adenosine to the adenosine A1 receptor, which enhances release of the neurotransmitter acetylcholine .

Safety and Hazards

Caffeine is harmful if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth .

Future Directions

Caffeine has emerged as a green, expedient, and biodegradable catalyst with high efficiency and applicability . Interest in using caffeine as a catalyst has burgeoned over the past few years with its role in diverse multicomponent reactions . The chemistry of caffeine and its applications for sustainable organic transformations discussed in this review will stimulate new thinking and open new avenues in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeine can be synthesized through several methods, including the methylation of theobromine or theophylline. One common synthetic route involves the reaction of dimethylurea with malonic acid in the presence of phosphorus oxychloride, followed by cyclization to form caffeine. The reaction conditions typically involve high temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of caffeine often involves the extraction from natural sources such as coffee beans and tea leaves. The extracted caffeine is then purified and crystallized to form caffeine monohydrate. The process includes steps like solvent extraction, filtration, and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Caffeine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include paraxanthine, theobromine, and theophylline, which are also metabolites of caffeine in the human body .

Comparison with Similar Compounds

Caffeine is often compared with other methylxanthines such as theobromine and theophylline:

Caffeine monohydrate stands out due to its high solubility in water and its widespread use in various industries, making it a versatile and valuable compound .

Properties

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHGOKZNRDAXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206015
Record name Caffeine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-12-4
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5743-12-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeine monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CAFFEINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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